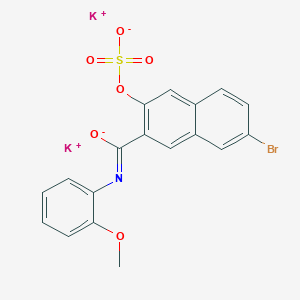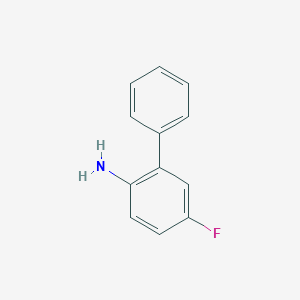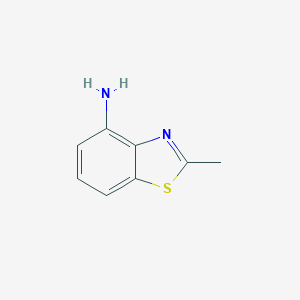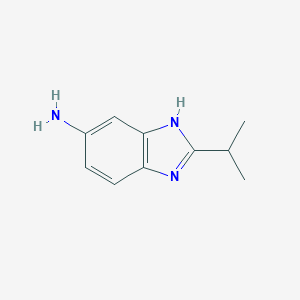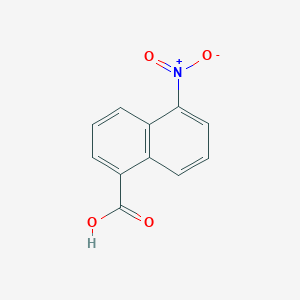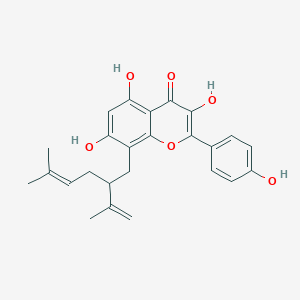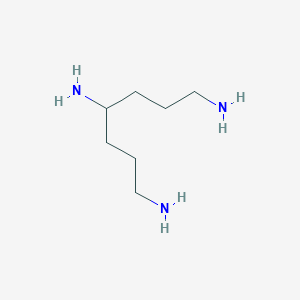
1,4,7-Triaminoheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Triaminoheptane, also known as TAH, is a chemical compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is soluble in water. TAH has been the focus of scientific research due to its potential applications in various fields, such as medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
1,4,7-Triaminoheptane has shown potential applications in various scientific fields. In medicine, 1,4,7-Triaminoheptane has been studied for its antitumor properties. Studies have shown that 1,4,7-Triaminoheptane can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). 1,4,7-Triaminoheptane has also been studied for its potential use as a drug delivery system. 1,4,7-Triaminoheptane can be used as a carrier molecule to deliver drugs to specific target cells. In agriculture, 1,4,7-Triaminoheptane has been studied for its potential use as a plant growth regulator. 1,4,7-Triaminoheptane can stimulate plant growth and increase crop yield. In industry, 1,4,7-Triaminoheptane has been studied for its potential use as a corrosion inhibitor. 1,4,7-Triaminoheptane can prevent metal corrosion by forming a protective film on the metal surface.
Mecanismo De Acción
The mechanism of action of 1,4,7-Triaminoheptane is not fully understood. However, studies have shown that 1,4,7-Triaminoheptane can interact with various biological molecules, such as proteins and DNA. 1,4,7-Triaminoheptane can form hydrogen bonds with these molecules, which can alter their structure and function. 1,4,7-Triaminoheptane can also induce apoptosis by activating caspase enzymes, which are responsible for cell death.
Efectos Bioquímicos Y Fisiológicos
1,4,7-Triaminoheptane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,4,7-Triaminoheptane can inhibit the growth of cancer cells by inducing apoptosis. 1,4,7-Triaminoheptane can also stimulate plant growth by increasing the uptake of nutrients and water. In animal studies, 1,4,7-Triaminoheptane has been shown to have neuroprotective effects. 1,4,7-Triaminoheptane can protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4,7-Triaminoheptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized. 1,4,7-Triaminoheptane is also soluble in water, which makes it easy to use in biological assays. However, 1,4,7-Triaminoheptane has some limitations for lab experiments. It has a strong fishy odor, which can be unpleasant to work with. 1,4,7-Triaminoheptane can also be toxic at high concentrations, which requires caution when handling.
Direcciones Futuras
There are several future directions for 1,4,7-Triaminoheptane research. In medicine, 1,4,7-Triaminoheptane can be further studied for its potential use as an antitumor drug. 1,4,7-Triaminoheptane can also be studied for its potential use in drug delivery systems. In agriculture, 1,4,7-Triaminoheptane can be studied for its potential use as a plant growth regulator for different crops. In industry, 1,4,7-Triaminoheptane can be studied for its potential use as a corrosion inhibitor for different metals. Further research can also be done to understand the mechanism of action of 1,4,7-Triaminoheptane and its interaction with biological molecules.
Conclusion:
In conclusion, 1,4,7-Triaminoheptane is a chemical compound that has potential applications in various scientific fields, such as medicine, agriculture, and industry. 1,4,7-Triaminoheptane can be synthesized by the reaction of 1,4-dibromobutane with ammonia or by the reaction of 1,4-diaminobutane with 1,3-dibromopropane. 1,4,7-Triaminoheptane has been studied for its antitumor properties, potential use as a drug delivery system, plant growth regulator, and corrosion inhibitor. 1,4,7-Triaminoheptane can interact with biological molecules and induce apoptosis. 1,4,7-Triaminoheptane has several advantages for lab experiments, but also has limitations. Future research can be done to explore the potential applications of 1,4,7-Triaminoheptane in different fields and to understand its mechanism of action.
Métodos De Síntesis
1,4,7-Triaminoheptane can be synthesized by the reaction of 1,4-dibromobutane with ammonia in the presence of a palladium catalyst. The reaction yields 1,4,7-Triaminoheptane and ammonium bromide as byproducts. 1,4,7-Triaminoheptane can also be synthesized by the reaction of 1,4-diaminobutane with 1,3-dibromopropane in the presence of a base catalyst.
Propiedades
Número CAS |
1985-81-5 |
|---|---|
Nombre del producto |
1,4,7-Triaminoheptane |
Fórmula molecular |
C7H19N3 |
Peso molecular |
145.25 g/mol |
Nombre IUPAC |
heptane-1,4,7-triamine |
InChI |
InChI=1S/C7H19N3/c8-5-1-3-7(10)4-2-6-9/h7H,1-6,8-10H2 |
Clave InChI |
GDRJDUSGGPSMEI-UHFFFAOYSA-N |
SMILES |
C(CC(CCCN)N)CN |
SMILES canónico |
C(CC(CCCN)N)CN |
Otros números CAS |
1985-81-5 |
Sinónimos |
1,4,7-triaminoheptane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




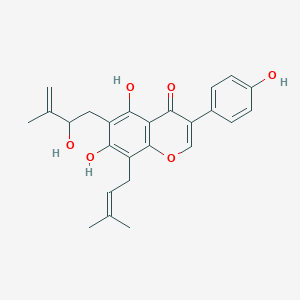



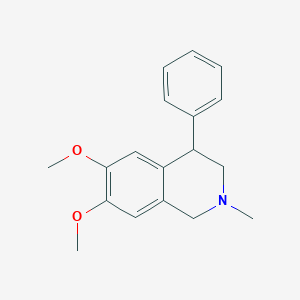
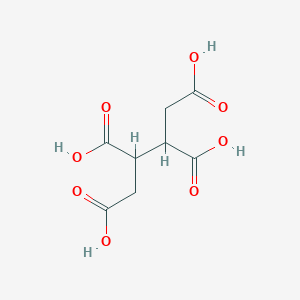
![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
